4-(Methylthio)benzo[d]oxazole-2-carboxamide
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Overview
Description
4-(Methylthio)benzo[d]oxazole-2-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a methylthio group at the 4-position and a carboxamide group at the 2-position.
Preparation Methods
The synthesis of 4-(Methylthio)benzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzo[d]oxazole with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include mild temperatures and the use of a solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .
Chemical Reactions Analysis
4-(Methylthio)benzo[d]oxazole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-(Methylthio)benzo[d]oxazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-(Methylthio)benzo[d]oxazole-2-carboxamide can be compared with other benzoxazole derivatives, such as:
2-(Methylthio)benzo[d]oxazole: Similar structure but lacks the carboxamide group, resulting in different biological activities.
4-(Methylthio)benzo[d]thiazole-2-carboxamide: Contains a sulfur atom in the ring instead of an oxygen atom, leading to variations in chemical reactivity and biological properties.
2-(Chloromethyl)-1H-benzo[d]imidazole: Features a different heterocyclic core, which affects its pharmacological profile.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2S/c1-14-6-4-2-3-5-7(6)11-9(13-5)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
OQWAQLMPSWMCDI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)C(=O)N |
Origin of Product |
United States |
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